molecular formula C23H24ClN3O5 B11413947 1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid

1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid

Cat. No.: B11413947
M. Wt: 457.9 g/mol
InChI Key: PVLLIAHTTYWYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid typically involves multiple steps. The initial step often includes the formation of the pyridazinone ring, followed by the introduction of the adamantane moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid
  • 1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-3-carboxylic acid

Uniqueness

1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

1-[4-[4-(carboxymethyl)anilino]-5-chloro-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

InChI

InChI=1S/C23H24ClN3O5/c24-20-17(26-16-3-1-12(2-4-16)8-18(28)29)11-25-27(21(20)30)23-9-13-5-14(10-23)7-15(6-13)19(23)22(31)32/h1-4,11,13-15,19,26H,5-10H2,(H,28,29)(H,31,32)

InChI Key

PVLLIAHTTYWYAE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3C(=O)O)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)CC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.